molecular formula C8H12N2O2S B1628222 3-(Dimethylamino)benzenesulfonamide CAS No. 63935-19-3

3-(Dimethylamino)benzenesulfonamide

Cat. No.: B1628222
CAS No.: 63935-19-3
M. Wt: 200.26 g/mol
InChI Key: ZICDEAUXIGLCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H10N2O2S. It is characterized by a benzene ring substituted with a dimethylamino group (-N(CH3)2) at the 3-position and a sulfonamide group (-SO2NH2) at the para-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzenesulfonamide as the starting material.

  • Reduction Process: The nitro group (-NO2) in 3-nitrobenzenesulfonamide is reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Dimethylation: The resulting 3-aminobenzenesulfonamide undergoes dimethylation using formaldehyde (CH2O) and formic acid (HCOOH) to introduce the dimethylamino group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfonic acids and sulfonyl chlorides.

  • Reduction Products: Reduced derivatives, such as amines and amides.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

3-(Dimethylamino)benzenesulfonamide has diverse applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-(Dimethylamino)benzenesulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfisoxazole. its unique structural features, including the presence of the dimethylamino group, distinguish it from these compounds. The dimethylamino group enhances its chemical reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • Sulfanilamide

  • Sulfisoxazole

  • Sulfadiazine

  • Sulfamethoxazole

Properties

IUPAC Name

3-(dimethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDEAUXIGLCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554552
Record name 3-(Dimethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63935-19-3
Record name 3-(Dimethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.